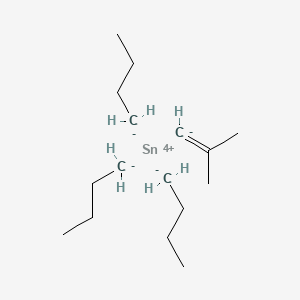

2-Methylpropene-1-tributylstannane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butane;2-methylprop-1-ene;tin(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1H,2-3H3;3*1,3-4H2,2H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDDJCMBLWPGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].CCC[CH2-].CC(=[CH-])C.[Sn+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methylpropene-1-tributylstannane CAS number and physical constants

Executive Summary

2-Methylpropene-1-tributylstannane (CAS: 66680-86-2), often referred to as isobutenyltributylstannane , is a critical organometallic reagent used primarily in Palladium-catalyzed cross-coupling reactions (Stille coupling).[1] It serves as a nucleophilic source of the isobutenyl (2-methyl-1-propenyl) moiety, a structural motif ubiquitous in terpenes, polyketides, and complex natural products.

This guide details the physicochemical properties, spectroscopic characterization, synthesis, and reaction engineering required to utilize this reagent effectively in drug discovery and advanced organic synthesis.

Part 1: Chemical Identity & Physical Constants

Core Identifiers

| Parameter | Data |

| Chemical Name | Tributyl(2-methylprop-1-en-1-yl)stannane |

| Common Synonyms | Isobutenyltributylstannane; Tributyl(2-methyl-1-propenyl)stannane |

| CAS Number | 66680-86-2 |

| Molecular Formula | C |

| Molecular Weight | 345.15 g/mol |

| SMILES | CCCC(CCCC)C=C(C)C |

| InChI Key | LWNCDBSQZPDFOG-UHFFFAOYSA-N |

Physical Properties

Note: Organotin compounds of this molecular weight are high-boiling liquids that degrade at atmospheric pressure. They are almost exclusively handled under high vacuum.

| Property | Value / Range | Condition |

| Physical State | Colorless to pale yellow oil | Ambient |

| Boiling Point (Calc.) | ~330 °C | 760 mmHg (Theoretical) |

| Boiling Point (Exp.) | 110–120 °C | 0.5 – 1.0 mmHg (Typical) |

| Density | ~1.08 – 1.09 g/mL | 25 °C |

| Refractive Index | Estimated | |

| Solubility | Soluble in Et | Immiscible with water |

Part 2: Spectroscopic Characterization

Accurate identification of the stannane relies on

H NMR Data (400 MHz, CDCl )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Vinyl H | 5.75 – 5.85 | Broad Singlet ( | 1H | =CH -Sn |

| Methyls | 1.80 – 1.85 | Singlet (or doublet | 6H | =C(CH |

| Butyl ( | 0.85 – 0.95 | Multiplet | 6H | Sn-CH |

| Butyl ( | 1.25 – 1.35 | Multiplet | 12H | -CH |

| Butyl ( | 0.88 | Triplet | 9H | -CH |

Sn NMR

-

Chemical Shift:

-45 to -55 ppm (relative to Me

Part 3: Synthesis & Preparation

The most robust synthesis involves the generation of the Grignard reagent from 1-bromo-2-methylpropene followed by quenching with tributyltin chloride.

Reaction Scheme

Figure 1: Grignard-mediated synthesis workflow.

Detailed Protocol

-

Activation: In a flame-dried 3-neck flask under Argon, place Magnesium turnings (1.2 equiv). Add a crystal of Iodine and heat gently until iodine vaporizes to activate the Mg surface.

-

Grignard Formation: Add anhydrous THF (sufficient for 1M concentration). Add 1-bromo-2-methylpropene (1.0 equiv) dropwise. Note: Initiation can be sluggish; localized heating or addition of 1,2-dibromoethane may be required.

-

Reflux: Once initiated, maintain a gentle reflux for 2 hours to ensure complete consumption of the bromide.

-

Quenching: Cool the dark grey solution to 0 °C. Add Tributyltin chloride (0.95 equiv) dropwise over 30 minutes.

-

Workup: Stir at room temperature for 12 hours. Quench with saturated NH

Cl.[2][3] Extract with diethyl ether, wash with brine, dry over MgSO -

Purification: Remove solvent in vacuo. Distill the residue under high vacuum (Kugelrohr or fractional distillation, ~0.5 mmHg) to obtain the pure oil.

Part 4: Applications (Stille Coupling)

This reagent is the standard for introducing the isobutenyl group into aryl or vinyl halides.

Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The transmetalation step is often the rate-determining step and can be accelerated by the addition of Cu(I) salts (the "Copper Effect") or fluoride sources (CsF).

Figure 2: Palladium catalytic cycle for the Stille cross-coupling.

Part 5: Handling & Safety

-

Toxicity: Organotin compounds are toxic and suspected endocrine disruptors. Tributyltin species can be absorbed through the skin.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Ventilation: Always handle in a fume hood.

-

-

Destannylation: The byproduct, Bu

SnX, is lipophilic and difficult to remove.-

Removal Protocol: Treat the crude reaction mixture with aqueous KF (forming insoluble polymeric Bu

SnF) or use 10% w/w fused KF on silica gel during column chromatography.

-

References

-

PubChem Compound Summary. Tributyl(2-methylprop-1-en-1-yl)stannane (CID 11759721). National Center for Biotechnology Information. Link

- Farina, V.; Krishnamurthy, V.; Scott, W. J.The Stille Reaction. Organic Reactions, 1997, 50, 1–652. (Definitive review on Stille coupling mechanism and conditions).

-

Renaldo, A. F.; Labadie, J. W.; Stille, J. K. Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. Org.[2][3][4][5][6][7] Synth. 1989 , 67, 86. (General procedure for vinyl stannane synthesis). Link

-

BenchChem. Application Notes and Protocols for 1-Bromo-2-methyl-1-propene in Organic Synthesis. (Source for Grignard precursor handling). Link

Sources

- 1. Tributyl(2-methylprop-1-enyl)stannane | C16H34Sn | CID 11759721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cerritos.edu [cerritos.edu]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. scribd.com [scribd.com]

- 7. 5-(2-Methylprop-1-en-1-yl)pyrimidine|High-Purity [benchchem.com]

An In-Depth Technical Guide to the Stereochemistry and Geometry of 2-Methylpropene-1-tributylstannane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpropene-1-tributylstannane, a member of the versatile class of organostannanes, presents a unique case study in stereochemical and geometric analysis. Its utility as a precursor in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, is intrinsically linked to the three-dimensional arrangement of its atoms. This guide provides a comprehensive examination of the stereochemical and geometric features of this compound, addressing the challenges in its definitive characterization and proposing a multi-faceted approach for its complete structural elucidation. We will delve into the principles of allylic strain that likely govern its conformational preferences, outline advanced spectroscopic and computational methodologies for its analysis, and discuss the profound implications of its geometry on its reactivity and the stereochemical outcome of its reactions.

Introduction: The Significance of Stereochemistry in Organostannane Chemistry

Organotin compounds, or organostannanes, have carved a significant niche in modern organic synthesis, primarily due to their role as effective nucleophiles in palladium-catalyzed cross-coupling reactions.[1] The Stille reaction, in particular, has become a powerful tool for the formation of carbon-carbon bonds with a high degree of control over the resulting stereochemistry.[1][2] This control is not merely a consequence of the catalyst or reaction conditions but is deeply rooted in the stereochemistry and geometry of the organostannane reagent itself.

This compound, with its substituted vinyl structure, is a prime example of where a thorough understanding of its three-dimensional structure is paramount for predicting and controlling the stereochemical outcome of its reactions. The presence of a methyl group on the double bond introduces the possibility of geometric isomerism and influences the conformational preferences around the carbon-tin bond. This guide will explore these structural nuances in detail.

Structural Features and the Question of Geometric Isomerism

The systematic name, tributyl(2-methylprop-1-enyl)stannane, describes the connectivity of the molecule: a tributyltin group is attached to the first carbon of a 2-methylpropene unit.[3] The core of its stereochemical complexity lies in the trisubstituted double bond.

While the name "2-methylpropene" itself does not imply stereoisomerism, the attachment of the tributylstannyl group at the C1 position introduces the theoretical possibility of E and Z isomers. However, due to the presence of two identical methyl groups on the C2 carbon of the propenyl chain, this compound does not exhibit E/Z isomerism. Both substituents on one of the double-bonded carbons are identical, precluding the existence of distinct geometric isomers.

The primary stereochemical and geometric considerations for this molecule, therefore, revolve around its conformational preferences arising from rotation around the C-C and C-Sn single bonds.

Conformational Analysis: The Role of Allylic Strain

The geometry of this compound is significantly influenced by a phenomenon known as allylic strain , or A-strain.[4][5] This type of steric strain arises from the interaction between substituents on a double bond and those on an adjacent sp³-hybridized carbon atom.[4]

In the case of this compound, the key interactions are between the bulky tributylstannyl group and the two methyl groups on the double bond. To minimize these steric clashes, the molecule will adopt specific conformations.

It is hypothesized that the most stable conformation will seek to minimize the steric interactions between the tributylstannyl group and the vinylic methyl groups. This would likely involve a staggered arrangement where the bulky tributyltin group is positioned away from the methyl groups.

dot

Caption: Ball-and-stick representation of a possible conformation of this compound highlighting potential allylic strain.

Proposed Methodologies for Definitive Structural Elucidation

While theoretical principles provide a strong basis for predicting the geometry of this compound, definitive experimental and computational evidence is essential for a complete understanding. The following sections outline a robust, multi-pronged approach to unequivocally determine its stereochemistry and geometry.

Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution.[6][7] For this compound, a combination of one- and two-dimensional NMR experiments would be required.

4.1.1. 1D NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn

-

¹H NMR: The proton NMR spectrum would provide initial information about the different proton environments in the molecule. The chemical shifts and coupling constants of the vinylic proton and the methyl groups would be particularly informative.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the sp² carbons of the double bond and the sp³ carbons of the butyl groups would be key indicators.[8]

-

¹¹⁹Sn NMR: Tin-119 NMR is a powerful tool for characterizing organotin compounds, with the chemical shift being highly sensitive to the coordination environment of the tin atom.[4][9][10][11]

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information |

| ¹H | Vinylic-H: 5.0-6.5; Methyl-H: 1.5-2.5; Butyl-H: 0.8-1.6 | Connectivity and local electronic environment. |

| ¹³C | Vinylic-C: 100-150; Methyl-C: 15-30; Butyl-C: 10-40 | Carbon skeleton and hybridization. |

| ¹¹⁹Sn | -50 to +150 (for tetraorganostannanes) | Coordination environment of the tin atom. |

4.1.2. 2D NMR Spectroscopy for Connectivity and Spatial Proximity

To move beyond simple connectivity and probe the three-dimensional structure, a suite of 2D NMR experiments is necessary.

-

COSY (Correlation Spectroscopy): This experiment would establish the ¹H-¹H coupling network, confirming the connectivity within the 2-methylpropenyl and tributyl groups.[12]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for confirming the connection of the tributylstannyl group to the vinyl fragment.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining the through-space proximity of protons and thus the preferred conformation.[13][14][15] By observing NOE or ROE cross-peaks between the protons of the tributylstannyl group and the protons of the methyl groups on the double bond, the relative spatial arrangement of these groups can be determined. The presence or absence of specific cross-peaks would provide direct evidence for the dominant conformation in solution.

dot

Caption: Workflow for NMR-based structural elucidation of this compound.

X-ray Crystallography

The most definitive method for determining the solid-state geometry of a molecule is single-crystal X-ray diffraction.[16][17] Obtaining suitable crystals of this compound would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of its conformation in the crystalline state. This experimental data would serve as a crucial benchmark for validating the results of computational modeling.

Computational Modeling

In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to investigate the stereochemistry and geometry of molecules.[18][19][20][21][22]

4.3.1. Conformational Search and Energy Minimization

A systematic conformational search using molecular mechanics or, more accurately, density functional theory (DFT) methods can be employed to identify all low-energy conformers of this compound.[23] By calculating the relative energies of these conformers, the most stable geometry can be predicted.

4.3.2. Calculation of NMR Parameters

Modern DFT methods can accurately predict NMR chemical shifts and coupling constants.[24] By comparing the calculated NMR parameters for different low-energy conformers with the experimental data, the conformer that best matches the experimental results can be identified as the dominant species in solution.

dot

Caption: Integrated approach for the structural determination of this compound.

Implications for Reactivity: The Stille Coupling

The geometry of this compound has profound implications for its reactivity, particularly in the stereospecific Stille cross-coupling reaction.[1][2][20][25][26][27] The transmetalation step of the Stille catalytic cycle, where the organic group is transferred from tin to palladium, is known to proceed with retention of configuration at the double bond.[25]

Therefore, the geometry of the vinylstannane directly dictates the geometry of the resulting cross-coupled product. While this compound does not have E/Z isomers, its conformational preferences can influence the accessibility of the vinyl-tin bond to the palladium catalyst. A conformation that shields the C-Sn bond due to steric hindrance from the tributyl groups could potentially lead to a lower reaction rate compared to a more open and accessible conformation.

Experimental Protocols

Synthesis of Vinylstannanes

A common method for the synthesis of vinylstannanes is the hydrostannylation of alkynes.[13][28] For this compound, a plausible synthetic route would involve the hydrostannylation of 2-methyl-1-buten-3-yne. The stereochemical outcome of this reaction can often be controlled by the choice of catalyst and reaction conditions.

Protocol: Stereoselective Hydrostannylation of an Alkyne

-

To a solution of the alkyne in an appropriate solvent (e.g., THF), add a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Add tributyltin hydride (Bu₃SnH) dropwise at a controlled temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

Note: The purification of organotin compounds can be challenging, and specialized techniques may be required to remove all tin byproducts.

NMR Sample Preparation and Analysis

Protocol: 2D NOESY/ROESY Experiment

-

Dissolve a pure sample of this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Acquire a standard ¹H NMR spectrum to determine the chemical shifts of all proton signals.

-

Set up a 2D NOESY or ROESY experiment with an appropriate mixing time. The optimal mixing time will depend on the molecular weight of the compound and should be optimized to maximize the NOE/ROE signals while minimizing spin diffusion.[14]

-

Process the 2D data and analyze the cross-peaks to identify through-space correlations between protons.

Conclusion

The stereochemistry and geometry of this compound, while not featuring classical E/Z isomerism, are dictated by subtle conformational preferences governed by allylic strain. A definitive understanding of its three-dimensional structure requires a synergistic approach combining advanced NMR techniques, X-ray crystallography, and computational modeling. Elucidating the preferred conformation is not merely an academic exercise; it is crucial for predicting and controlling the stereochemical outcomes of its synthetic applications, particularly in the powerful Stille cross-coupling reaction. This guide provides a framework for the comprehensive structural analysis of this and related organostannanes, empowering researchers to harness their full potential in the synthesis of complex molecules.

References

- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. DOI: 10.1002/anie.198605081.

- Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions, 2015, 44(36), 16156-16163. DOI: 10.1039/c5dt01980j.

-

Tributyl(2-methylprop-1-enyl)stannane. PubChem. [Link].

- Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Chemical and Pharmaceutical Research, 2024.

- The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. Journal of Medicinal Chemistry, 2023, 66(13), 8695-8717. DOI: 10.1021/acs.jmedchem.3c00446.

- ¹¹⁹Sn NMR study of organotin compounds having intramolecular Sn—N coordination. Magnetic Resonance in Chemistry, 2004, 42(9), 835-839. DOI: 10.1002/mrc.1448.

- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology, 2024, 5(1), 23-45. DOI: 10.1039/d3cb00159k.

- Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Organic Syntheses, 2023, 100, 327-346. DOI: 10.15227/orgsyn.100.0327.

- NMR for Stereochemical Elucidation. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, The Royal Society of Chemistry, 2017, pp. 241-255.

- Computational Study of Geometry, Solvation Free Energy, Dipole Moment, Polarizability, Hyperpolarizability and Molecular Properties of 2-Methylimidazole. Journal of Molecular Structure, 2017, 1130, 649-657.

-

1H- and 13C-NMR for. The Royal Society of Chemistry. [Link].

-

Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link].

-

Supporting Information: DFT calculation. The Royal Society of Chemistry. [Link].

-

¹¹⁹Sn NMR chemical shifts of ¹Sn and related compounds. ResearchGate. [Link].

- ¹¹⁹Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. Comptes Rendus Chimie, 2009, 12(10-11), 1189-1227. DOI: 10.1016/j.crci.2009.07.002.

- Palladium-catalyzed cross-coupling of vinyl iodides with organostannanes: synthesis of unsymmetrical divinyl ketones. Journal of the American Chemical Society, 1986, 108(11), 3050-3054. DOI: 10.1021/ja00271a043.

- Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. Journal of the American Chemical Society, 1987, 109(18), 5478-5486. DOI: 10.1021/ja00252a030.

- Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics, 2018, 37(15), 2534-2544. DOI: 10.1021/acs.organomet.8b00326.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010, 29(9), 2176-2179. DOI: 10.1021/om100106e.

- Photocatalytic E→Z Contra-Thermodynamic Isomerization of Vinyl Silanes with Lewis Base. Angewandte Chemie International Edition, 2020, 59(32), 13449-13453. DOI: 10.1002/anie.202003319.

- Detailed NOESY/T-ROESY analysis as an effective method for eliminating spin diffusion from 2D NOE spectra of small flexible molecules. Journal of Molecular Structure, 2021, 1225, 129112. DOI: 10.1016/j.molstruc.2020.129112.

-

Allylic strain. Wikipedia. [Link].

-

Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link].

- Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 2022, 61(36), e202205735. DOI: 10.1002/anie.202205735.

- X-Ray Crystallographic Studies for Revealing Binding Sites of General Anesthetics in Pentameric Ligand-Gated Ion Channels. International Journal of Molecular Sciences, 2021, 22(16), 8887. DOI: 10.3390/ijms22168887.

-

and explaining the - H-1 proton NMR spectrum: 2-methylpropene ( - 2-methylprop-1-ene). Doc Brown's Chemistry. [Link].

- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008, 2008(12), 2053-2064. DOI: 10.1002/ejoc.200701166.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 2021, 6(3), 267-282. DOI: 10.17509/ijost.v6i3.39634.

- Computational Studies of Chemical Shifts Using Density Functional Optimized Geometries. II. Isotropic ¹H and ¹³C Chemical Shifts. Croatica Chemica Acta, 2001, 74(4), 837-852.

- Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

serial x-ray crystallography: pushing the boundaries of structure and dynamics a dissertation. Stanford University. [Link].

- Advances in X-ray crystallography methods to study structural dynamics of macromolecules. In Methods in Enzymology, 2021, 655, pp. 1-26.

- Influence of conformational exchange on the 2D NOESY spectra of biomolecules existing in multiple conformations. Journal of Magnetic Resonance, Series B, 1992, 97(3), 512-525.

-

NOESY Spectra. Chemistry LibreTexts. [Link].

-

delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. The Ohio State University. [Link].

-

OrbNet Denali: A machine learning potential for biological and organic chemistry with semi-empirical cost and DFT accuracy. arXiv. [Link].

- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 2023, 28(23), 7868. DOI: 10.3390/molecules28237868.

Sources

- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content.e-bookshelf.de [content.e-bookshelf.de]

- 4. 119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands [comptes-rendus.academie-sciences.fr]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 10. researchgate.net [researchgate.net]

- 11. scite.ai [scite.ai]

- 12. researchgate.net [researchgate.net]

- 13. Vinylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. X-ray Crystallographic Studies for Revealing Binding Sites of General Anesthetics in Pentameric Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. asc.ohio-state.edu [asc.ohio-state.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. arxiv.org [arxiv.org]

- 24. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Regioselective Formation of (E)-β-Vinylstannanes with a Topologically Controlled Molybdenum-Based Alkyne Hydrostannation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. orgsyn.org [orgsyn.org]

An In-depth Technical Guide on the Toxicity and Safety Data Sheets (SDS) for Vinyl Tributylstannanes

Abstract: Vinyl tributylstannanes, while valuable reagents in synthetic chemistry, are members of the highly toxic organotin family. The tributyltin (TBT) moiety is a potent toxicant with well-documented immunotoxic, neurotoxic, and endocrine-disrupting properties. This guide provides an in-depth analysis of the toxicological profile of tributylstannanes and a practical, field-proven framework for interpreting and applying Safety Data Sheet (SDS) information. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and foster a culture of safety when handling these hazardous compounds.

Section 1: The Dual Nature of Vinyl Tributylstannanes: Synthetic Utility vs. Biological Hazard

Vinyl tributylstannanes are indispensable reagents in modern organic synthesis, primarily utilized in Stille coupling reactions to form carbon-carbon bonds. Their ability to participate in palladium-catalyzed cross-coupling reactions has made them a cornerstone in the synthesis of complex molecules, including pharmaceuticals and advanced materials. However, this synthetic utility is overshadowed by the significant biological hazard posed by the tributyltin (TBT) group.[1][2] The toxicity is not associated with the vinyl group but rather with the three butyl chains covalently bonded to the tin atom, which render the molecule lipophilic and readily absorbed.[1][3] The tri-substituted forms of organotins, such as tributyltin, are the most toxic.[4] Consequently, a comprehensive understanding of their toxicological profile is not merely a regulatory formality but a prerequisite for their safe and responsible use.

Section 2: Toxicological Profile: A Mechanistic Perspective

The toxicity of tributyltin compounds is multifaceted, affecting various organ systems through complex cellular and molecular mechanisms. These compounds are readily absorbed through ingestion, skin contact, and inhalation, posing a significant risk to laboratory personnel.[2][4]

Mechanism of Action: Cellular Disruption

At the cellular level, tributyltins are potent disruptors of fundamental processes. A primary mechanism of their toxicity is the inhibition of oxidative phosphorylation in mitochondria.[5] By interfering with ATP synthesis, TBT compromises cellular energy production, leading to a cascade of detrimental effects.[4] Additionally, TBT is known to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular components like lipids, proteins, and DNA.[4][6][7]

The immunotoxic effects of TBT are particularly pronounced. It induces apoptosis (programmed cell death) in thymocytes, leading to atrophy of the thymus, a key organ in the immune system.[4][8][9] This depletion of T-lymphocytes compromises both humoral and cellular immune responses.[4]

Caption: Mechanism of Tributyltin (TBT) Toxicity.

Human Health Effects

Acute Toxicity: Tributyltin compounds are moderately to highly toxic upon acute exposure.[3] Ingestion of small quantities can be fatal.[10] Symptoms of acute exposure in humans can include skin irritation, dizziness, and difficulty breathing.[4][11]

| Acute Toxicity Data for Tributyltin Oxide (TBTO) | |

| Route | LD50 (mg/kg) |

| Oral (rat) | 55 - 87[3] |

| Dermal (rat, mouse) | 200[3] |

| Dermal (rabbit) | 900[3] |

Dermal and Ocular Effects: These compounds are severely irritating to the skin and eyes.[4][12] Direct contact can lead to chemical burns, and skin irritation may be delayed.[3][10]

Immunotoxicity: As previously mentioned, TBT is a potent immunotoxicant.[3] It has been shown to reduce the weight of the spleen and thymus and suppress both humoral and cellular immune responses.[4]

Neurotoxicity: Tributyltin compounds can cross the blood-brain barrier and cause neurotoxic effects.[4][7] Studies have shown that TBT exposure can lead to oxidative stress and inflammation in the brain.[7] It can disrupt the blood-brain barrier's integrity, which is a critical event in several neurological diseases.[4]

Endocrine Disruption: TBT is a known endocrine disruptor.[1][11] It can interfere with hormone synthesis and metabolism, impacting the hypothalamus-pituitary-thyroid axis and reproductive functions.[4] Specifically, it has been shown to inhibit the aromatase enzyme, which converts androgens to estrogens, potentially leading to masculinization effects in females.[1]

Ecotoxicity

Vinyl tributylstannanes and other TBT compounds are extremely toxic to aquatic organisms.[4][13] Historically used in anti-fouling paints on ships, their release into the marine environment caused significant harm to non-target species, leading to population collapses.[1] TBT is persistent in the environment and can bioaccumulate in the food chain.[1][4] Even at very low concentrations (in the nanogram per liter range), it can cause severe effects like imposex (the development of male characteristics in female snails).[4][13]

Section 3: A Researcher's Guide to the Safety Data Sheet (SDS)

The SDS is the most critical document for the safe handling of vinyl tributylstannanes. It is not merely a formality but a detailed guide to risk mitigation. A proactive and thorough understanding of each section is essential.

Decoding Key SDS Sections

-

Section 2: Hazards Identification: This section provides a summary of the hazards. For vinyl tributylstannanes, expect to see pictograms for acute toxicity (skull and crossbones), health hazard (exploding chest), and environmental hazard (dead tree and fish).[12][14][15] Key hazard statements will include "Toxic if swallowed," "Harmful in contact with skin," "Causes serious eye irritation," and "Very toxic to aquatic life with long lasting effects."[12][16][17]

-

Section 4: First-Aid Measures: In the event of exposure, immediate and appropriate first aid is crucial.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[12][18] Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[12] Call a physician or poison control center immediately.[12][19]

-

-

Section 7: Handling and Storage: This section outlines the procedures for safe handling and storage to prevent exposure.

-

Section 8: Exposure Controls/Personal Protection: This is one of the most critical sections for laboratory personnel.

-

Engineering Controls: A chemical fume hood is mandatory.[20]

-

Personal Protective Equipment (PPE):

-

-

Section 13: Disposal Considerations: Organotin waste is considered hazardous waste.[2] All contaminated materials, including empty containers, gloves, and absorbent materials, must be disposed of according to institutional and governmental regulations.[2][21]

Risk Assessment and Safe Handling Workflow

Before any experiment involving vinyl tributylstannanes, a thorough risk assessment must be conducted. The following workflow provides a systematic approach to ensure safety.

Caption: Risk Assessment and Safe Handling Workflow.

Section 4: Emergency Procedures for Spills and Exposures

In the event of a spill or exposure, a rapid and informed response is critical to minimizing harm.

Spill Response

-

Evacuate and Alert: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could spread the vapor.

-

Contain: If it is safe to do so, contain the spill using an inert absorbent material.[20][21]

-

Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including a respirator if necessary.

-

Cleanup: Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.[2][21]

-

Decontaminate: Decontaminate the spill area according to established laboratory procedures.[20]

Exposure Response

Follow the first-aid measures outlined in Section 4 of the SDS and summarized in Section 3.1 of this guide. It is imperative to seek immediate medical attention for any exposure, regardless of the apparent severity. Provide the attending medical personnel with a copy of the SDS.

Section 5: Conclusion: Fostering a Proactive Safety Culture

Vinyl tributylstannanes are powerful tools in the arsenal of the synthetic chemist, but their use demands the utmost respect for their inherent toxicity. A thorough understanding of their toxicological properties and the diligent application of the information provided in the Safety Data Sheet are non-negotiable aspects of working with these compounds. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can mitigate the risks, protect themselves and their colleagues, and ensure the continued responsible advancement of science.

References

-

An Overview on Toxicity of Tributyltin - International Scientific Organization. (n.d.). Retrieved from [Link]

-

TRIBUTYLTIN (TBT) - EXTOXNET PIP. (1996). Retrieved from [Link]

-

Tributyltin - Wikipedia. (n.d.). Retrieved from [Link]

-

Toxicological Profile for Tin and Tin Compounds - NCBI - NIH. (n.d.). Retrieved from [Link]

-

Sharma, N., & Kumar, A. (2014). Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Cell Biology and Toxicology, 30(2), 101-112. Retrieved from [Link]

-

Zhang, J., et al. (2015). Chronic Exposure to Tributyltin Induces Brain Functional Damage in Juvenile Common Carp (Cyprinus carpio). PLOS One. Retrieved from [Link]

-

Tributyltin - Collaborative for Health & Environment. (n.d.). Retrieved from [Link]

-

Effects of Tributyltin-Contaminated Aquatic Environments and Remediated Water on Early Development of Sea Urchin (Hemisentrotus pulcherrimus) - MDPI. (2023, October 1). Retrieved from [Link]

-

Tributyltin compounds (EHC 116, 1990) - Inchem.org. (n.d.). Retrieved from [Link]

-

Chen, S., et al. (2014). Chronic Exposure to Tributyltin Chloride Induces Pancreatic Islet Cell Apoptosis and Disrupts Glucose Homeostasis in Male Mice. Environmental Science & Technology. Retrieved from [Link]

-

Tributyltin compounds (PIM G018) - Inchem.org. (n.d.). Retrieved from [Link]

-

Smialowicz, R. J., et al. (1990). Immunotoxicity of tributyltin oxide in rats exposed as adults or pre-weanlings. Toxicology, 64(2), 167-178. Retrieved from [Link]

-

Code of practice: management of tetrabutyltin - Canada.ca. (2017, December 18). Retrieved from [Link]

-

Marques, V. B., et al. (2018). Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review. Frontiers in Endocrinology. Retrieved from [Link]

-

Neurotoxic Effects of Acute Tributyltin Exposure in Adult Zebrafish: Behavioral Impairments and Mechanistic Insights - MDPI. (2026, February 1). Retrieved from [Link]

-

Organotin Compounds | AFIRM Group. (n.d.). Retrieved from [Link]

-

Organotin Compounds - ZDHC MRSL. (n.d.). Retrieved from [Link]

-

Neurotoxicity and physiological stress in brain of zebrafish chronically exposed to tributyltin - Taylor & Francis. (2020, October 5). Retrieved from [Link]

-

Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study - ESAA.org. (n.d.). Retrieved from [Link]

-

Remediation of tributyltin-contaminated sediments and water - SedNet. (n.d.). Retrieved from [Link]

-

Tributyl (vinyl) tin, 97% 7486-35-3 - Ottokemi. (n.d.). Retrieved from [Link]

-

de Araújo, J. F. P., et al. (2021). Subchronic and Low Dose of Tributyltin Exposure Leads to Reduced Ovarian Reserve, Reduced Uterine Gland Number, and Other Reproductive Irregularities in Female Mice. Toxicological Sciences. Retrieved from [Link]

-

ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.). Retrieved from [Link]

-

Tributylvinyltin | C14H30Sn | CID 81998 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Organotin Compounds - REWE Group. (n.d.). Retrieved from [Link]

-

Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. Tributyltin - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 4. iscientific.org [iscientific.org]

- 5. Tributyltin compounds (EHC 116, 1990) [inchem.org]

- 6. Chronic Exposure to Tributyltin Induces Brain Functional Damage in Juvenile Common Carp (Cyprinus carpio) | PLOS One [journals.plos.org]

- 7. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]

- 8. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. healthandenvironment.org [healthandenvironment.org]

- 12. fishersci.fr [fishersci.fr]

- 13. mdpi.com [mdpi.com]

- 14. echemi.com [echemi.com]

- 15. Tributylvinyltin | C14H30Sn | CID 81998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. rewe-group.com [rewe-group.com]

- 18. stacks.cdc.gov [stacks.cdc.gov]

- 19. fishersci.com [fishersci.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]

Literature review of isobutenyl group introduction using organotin reagents

Executive Summary

The introduction of the isobutenyl group (2-methyl-1-propenyl) is a critical transformation in the synthesis of terpenes, pheromones, and retinoids. While various olefination strategies exists (e.g., Wittig, Julia-Kocienski), the Stille Cross-Coupling using isobutenylstannanes offers distinct advantages: neutral reaction conditions, high functional group tolerance, and stereochemical retention.

This guide provides a rigorous technical analysis of the Tributyl(isobutenyl)stannane reagent, detailing its synthesis, catalytic cycle, and critical purification protocols. It is designed to move beyond basic textbook descriptions, offering "field-proven" insights for bench scientists.

Part 1: The Reagent — Synthesis & Characterization

Commercial availability of tributyl(isobutenyl)stannane is intermittent and often suffers from lower purity due to protodestannylation upon storage. In-house synthesis is the gold standard for reliability.

The Grignard Route (Recommended)

Unlike hydrostannation of alkynes, which often yields mixtures of regioisomers (linear vs. branched), the Grignard method guarantees the specific iso-structure.

Reaction:

Mechanistic Insight

The steric bulk of the tributyltin group and the isobutenyl moiety requires thermal energy (reflux) to drive the substitution to completion. The reaction is a nucleophilic substitution at the tin center.

Self-Validating Quality Control (NMR)

Before using the reagent, validate its integrity. The vinyl proton is the diagnostic handle.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 5.70 - 5.85 ppm | Multiplet (Septet-like) | Vinyl Proton ( | |

| 1.80 - 1.90 ppm | Doublets/Multiplets | Allylic Methyls | |

| -45 to -55 ppm | Singlet | Tin center |

Field Tip: If you observe a doublet around 5.9-6.0 ppm with a large coupling constant (

Hz), your reagent has isomerized or you have synthesized the linear trans-butenyl isomer. Discard and restart.

Part 2: The Transformation — Stille Coupling Dynamics

The Stille coupling of isobutenylstannane with organic halides (aryl, vinyl, or acyl) proceeds via the Pd(0)/Pd(II) catalytic cycle.

The Catalytic Cycle[1]

-

Oxidative Addition: Pd(0) inserts into the C-X bond of the electrophile.[1]

-

Transmetallation: The rate-determining step. The isobutenyl group transfers from Sn to Pd.

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Critical Parameter: The "Farina Effect"

Isobutenyl groups are sterically demanding. Standard conditions (Pd(PPh

-

The Solution: Use "Farina Conditions" by adding Triphenylarsine (AsPh

) or Copper(I) Iodide (CuI) .-

Why? AsPh

is a "softer" ligand that dissociates more readily from Pd(II) than PPh

-

Visualization: Stille Catalytic Cycle

Caption: The Stille catalytic cycle highlighting the critical Transmetallation step where steric hindrance from the isobutenyl group often requires ligand optimization (e.g., AsPh3).

Part 3: Strategic Applications

The isobutenyl moiety is not just a structural feature; it is a "masked" functionality.

-

Terpene Synthesis: The isobutenyl tail is ubiquitous in monoterpenes (e.g., chrysanthemic acid derivatives) and irregular terpenes.

-

Masked Carbonyls: The electron-rich double bond of the isobutenyl group can be cleaved via ozonolysis to yield an aldehyde or ketone late in a synthesis, serving as a robust protecting group for a carbonyl during earlier harsh steps.

-

Natural Product Example: This methodology mirrors strategies used in the synthesis of complex marine polyketides (e.g., Gambierol fragments) where installing sterically crowded olefins requires the mild neutrality of Stille conditions over basic Wittig reagents.

Part 4: Experimental Protocols

Protocol A: Synthesis of Tributyl(isobutenyl)stannane

Reference: Adapted from standard organometallic protocols (e.g., Org. Synth. 1993, 71, 97 for general stannane prep).

-

Setup: Flame-dry a 500 mL 3-neck flask. Equip with reflux condenser and addition funnel. Maintain

atmosphere. -

Grignard Prep: Add Mg turnings (1.2 equiv) and anhydrous THF. Add a crystal of

. Dropwise add 1-bromo-2-methylpropene (1.1 equiv) to initiate. Reflux for 1 hour to ensure complete formation of isobutenylmagnesium bromide. -

Stannylation: Cool Grignard solution to 0°C. Dropwise add Tributyltin chloride (1.0 equiv) diluted in THF.

-

Completion: Warm to Room Temp (RT), then reflux for 2-3 hours.

-

Workup: Cool to RT. Quench with sat.

. Extract with Hexanes (3x).[2] Wash combined organics with brine.[2][3][4] Dry over -

Purification: Distillation under high vacuum (Kugelrohr) is preferred. Boiling point approx 110-120°C at 0.5 mmHg.

Protocol B: The "Farina" Coupling

Best for complex substrates or sterically hindered halides.

-

Reagents: Aryl/Vinyl Halide (1.0 equiv), Isobutenylstannane (1.2 equiv), Pd

(dba) -

Solvent: Degassed DMF or NMP (polar solvents accelerate the reaction).

-

Reaction: Heat to 60-80°C for 4-12 hours. Monitor by TLC.[2][3][4]

-

Workup (CRITICAL): See "Tin Removal" below.

Protocol C: Tin Removal (The Self-Validating Purity Step)

Organotin byproducts are toxic and smear on silica columns. You must remove them chemically before chromatography.

Method: The KF/Silica Gel System

-

Dissolve crude reaction mixture in Et

O or EtOAc. -

Add a solution of Potassium Fluoride (KF) (saturated aqueous, excess).

-

Stir vigorously for 30 minutes. A white polymeric solid (Bu

SnF) will precipitate. -

Filter through a pad of Celite mixed with Silica.

-

The filtrate is now tin-free (mostly) and ready for standard flash chromatography.

Part 5: Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| No Product / SM Recovery | Catalyst poisoning or slow transmetallation. | Switch ligand to AsPh |

| Homocoupling (R-R) | Pd(II) reduction is too slow; Disproportionation. | Ensure strict |

| Protodestannylation | Acidic protons on substrate or solvent impurities. | Add 1.5 equiv CsF or Et |

| "Greasy" NMR Spectrum | Residual Tin. | Use the KF/Silica workup. Alternatively, wash with 10% DBU/Ether followed by |

Workflow Visualization: From Synthesis to Purity

Caption: Operational workflow emphasizing the mandatory KF/Silica purification step to ensure removal of toxic organotin residues.

References

-

Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine: kinetic and mechanistic implications." Journal of the American Chemical Society. Link

-

Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition. Link

-

Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). "Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl 4-acetylbenzoate." Organic Syntheses. Link

-

Leibner, J. E., & Jacobus, J. (1979). "Synthesis of alkenylstannanes." The Journal of Organic Chemistry (Foundational work on Grignard route). Link

-

Gallagher, W. P., & Maleczka, R. E. (2003). "Stille Couplings Catalytic in Tin: The 'Sn-F' Approach." The Journal of Organic Chemistry (Source for Fluoride workup protocols). Link

Sources

Methodological & Application

Application and Protocol: Optimizing Palladium Catalyst Loading for the Stille Coupling of 2-Methylpropene-1-tributylstannane with Aryl Halides

Introduction: The Strategic Importance of Catalyst Optimization in Stille Couplings

The Stille reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and stereospecificity.[1][2][3] This palladium-catalyzed cross-coupling between an organostannane and an organic halide or pseudohalide is integral to the synthesis of complex natural products, pharmaceuticals, and advanced materials.[2][4][5] The reaction of 2-Methylpropene-1-tributylstannane, a commercially available vinylstannane, with aryl halides provides a direct route to valuable 2-methyl-1-arylprop-1-ene structures, which are prevalent in various biologically active molecules.[6][7][8]

While the Stille reaction is robust, the pursuit of efficiency, cost-effectiveness, and sustainability in chemical synthesis necessitates a rigorous optimization of reaction parameters.[4] Of these, the catalyst loading is a paramount consideration. An unnecessarily high catalyst loading not only inflates costs due to the expense of palladium but can also lead to an increased incidence of side reactions and complicate product purification. Conversely, an insufficient catalyst loading may result in sluggish or incomplete reactions, ultimately lowering the yield.[4][9]

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on how to systematically optimize the palladium catalyst loading for the Stille coupling of this compound with a model aryl halide. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present data in a clear, actionable format.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A fundamental understanding of the Stille coupling mechanism is crucial for effective optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][10][11]

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

The cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X) to form a Pd(II) intermediate.[1][11]

-

Transmetalation: The organic group from the organostannane (R²-SnBu₃) is transferred to the palladium center, displacing the halide and forming a new Pd(II) species with both organic partners attached.[10][11] This step is often the rate-determining step and can be accelerated by additives.[10][12]

-

Reductive Elimination: The two coupled organic groups (R¹ and R²) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1]

Experimental Protocol: A Systematic Approach to Catalyst Loading Optimization

This protocol is designed as a self-validating system, where each experiment provides clear data points to inform the subsequent steps. The model reaction for this study is the coupling of 4-bromoanisole with this compound.

Materials and Reagents:

-

4-Bromoanisole (≥99% purity)

-

This compound (≥95% purity)[6]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (or other suitable Pd(0) or Pd(II) precatalyst)

-

Copper(I) iodide (CuI) (≥99.5% purity)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

-

Internal standard for GC-MS analysis (e.g., Dodecane)

-

Saturated aqueous potassium fluoride (KF) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flasks or reaction vials with septa

-

Magnetic stir plate and stir bars

-

Inert gas (Argon or Nitrogen) manifold

-

Syringes and needles

-

Thermostatically controlled heating block or oil bath

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

-

Standard laboratory glassware

Experimental Workflow:

Figure 2: Experimental workflow for catalyst loading optimization.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 4-bromoanisole in the chosen anhydrous, degassed solvent.

-

Prepare a stock solution of this compound in the same solvent.

-

Prepare a stock solution of the internal standard (e.g., Dodecane) in the same solvent.

-

Prepare a stock solution of the palladium catalyst [e.g., Pd(PPh₃)₄] in the same solvent. This allows for accurate dispensing of small quantities of the catalyst.

-

-

Reaction Setup:

-

In a glovebox or under a constant stream of inert gas, add a magnetic stir bar to a series of identical, flame-dried Schlenk flasks or reaction vials.

-

To each flask, add the desired volume of the 4-bromoanisole stock solution (e.g., 1.0 mmol).

-

Add the this compound stock solution (typically 1.1-1.2 equivalents).

-

Add the internal standard stock solution.

-

Add the CuI co-catalyst (a co-catalyst like CuI is often beneficial in Stille couplings, especially with less reactive substrates, as it can accelerate the transmetalation step).[12] A loading of 5-10 mol% is a good starting point.

-

-

Initiation of the Reaction:

-

Using a microliter syringe, add the calculated volume of the palladium catalyst stock solution to each flask to achieve the desired catalyst loading (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, and 0.1 mol%).

-

Seal the flasks and place them in a pre-heated heating block or oil bath set to the desired temperature (e.g., 90-110 °C).

-

-

Reaction Monitoring and Analysis:

-

At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture using a syringe.

-

Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a saturated aqueous KF solution. The KF solution is crucial for precipitating the tin byproducts as insoluble tributyltin fluoride, which simplifies analysis.[13]

-

Vortex the quenched sample, allow the layers to separate, and analyze the organic layer by GC-MS or HPLC.[14][15][16][17]

-

Quantify the consumption of the starting material and the formation of the product relative to the internal standard.

-

-

Data Analysis and Interpretation:

-

Plot the reaction yield versus time for each catalyst loading.

-

Once the reactions have reached completion (or a plateau), calculate the final yield, Turnover Number (TON), and Turnover Frequency (TOF) for each catalyst loading.

-

Turnover Number (TON): Moles of product / Moles of catalyst

-

Turnover Frequency (TOF): TON / Reaction time (in hours)

-

Data Presentation and Interpretation

The following table presents a representative dataset from a catalyst loading optimization study.

| Catalyst Loading (mol%) | Final Yield (%) | Reaction Time (h) | TON | TOF (h⁻¹) | Observations |

| 5.0 | 95 | 4 | 19 | 4.75 | Rapid reaction, complete conversion. |

| 2.0 | 96 | 8 | 48 | 6.00 | High yield, efficient catalyst use. |

| 1.0 | 94 | 12 | 94 | 7.83 | Excellent yield with significantly reduced catalyst. |

| 0.5 | 88 | 24 | 176 | 7.33 | Slower reaction, slightly lower yield. |

| 0.1 | 45 | 24 | 450 | 18.75 | Incomplete conversion within 24 hours. |

Analysis of Results:

-

High Catalyst Loading (5.0 mol%): While providing a fast reaction and high yield, the TON is low, indicating inefficient use of the expensive catalyst.[4]

-

Optimal Range (1.0-2.0 mol%): This range offers a balance between high yield, reasonable reaction time, and efficient catalyst utilization, as reflected by the higher TON and TOF values.

-

Low Catalyst Loading (0.1-0.5 mol%): At these loadings, the reaction becomes significantly slower, and may not reach full conversion, leading to a lower isolated yield. While the TOF might appear high for the 0.1 mol% loading, this is calculated based on an incomplete reaction and is therefore misleading for practical purposes.

Causality Behind Experimental Choices and Troubleshooting

-

Choice of Catalyst and Ligand: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings. However, for more challenging substrates, other ligands such as bulky, electron-rich phosphines may be required to stabilize the palladium catalyst and promote oxidative addition and reductive elimination.[5]

-

Solvent Selection: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or dioxane are often effective. Toluene is also a common choice.

-

Role of Additives: As mentioned, CuI can accelerate the often rate-limiting transmetalation step.[12] In some cases, lithium chloride (LiCl) can also enhance the reaction rate.[10]

-

Troubleshooting Low Yields: If yields are consistently low across all catalyst loadings, consider the following:

-

Reagent Purity: Ensure all reagents, especially the organostannane, are of high purity.

-

Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure the reaction is performed under strictly anaerobic conditions to minimize side reactions like the homocoupling of the organostannane.[10][13]

-

Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

-

Conclusion

The systematic optimization of catalyst loading is a critical exercise in developing efficient, cost-effective, and scalable Stille coupling reactions. By following the detailed protocol outlined in this application note, researchers can confidently determine the optimal catalyst concentration for their specific needs, balancing reaction time, yield, and cost. The principles and methodologies described herein are broadly applicable to a wide range of Stille couplings and other palladium-catalyzed cross-coupling reactions, providing a solid foundation for process development and optimization in both academic and industrial settings.

References

-

Stille reaction - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

-

Scott, R. W., & Toste, F. D. (2003). Improved Yields with Added Copper(I) Salts in Carbonylative Stille Couplings of Sterically Hindered Vinylstannanes. The Journal of Organic Chemistry, 69(3), 963–966. [Link]

-

MacAbe, K. P., & O'Duill, M. L. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 10(15), 8676–8686. [Link]

-

Ghosh, A., & Lin, Z. (2010). Stille Cross-Coupling Reactions of Alkenylstannanes with Alkenyl Iodides Mediated by Copper(I) Thiophene2-carboxylate: A Density Functional Study. Organometallics, 29(21), 5512–5517. [Link]

-

Stille Coupling | OpenOChem Learn. (n.d.). Retrieved February 22, 2024, from [Link]

-

Li, J., et al. (2018). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 54(56), 7755-7758. [Link]

-

Ahmad, S., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 1-25. [Link]

-

A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (2023). IKM Institut Kimia Malaysia. [Link]

-

Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

-

Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)] - Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2024, from [Link]

-

Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved February 22, 2024, from [Link]

-

Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]

-

Maleczka, R. E., & Terstiege, I. (2000). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. The Journal of Organic Chemistry, 65(16), 5032–5035. [Link]

-

Crisp, G. T. (n.d.). Previously published information regarding this product subclass can be found in Houben–Weyl, Vol. 13/6, pp 181–. Retrieved February 22, 2024, from [Link]

-

Deadman, B. J., et al. (2016). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 1(1), 82-88. [Link]

-

Tributyl(2-methylprop-1-enyl)stannane | C16H34Sn | CID 11759721 - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

-

Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025, August 6). Retrieved February 22, 2024, from [Link]

-

Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (n.d.). Retrieved February 22, 2024, from [Link]

-

Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS. (2019, October 8). Wiley Analytical Science. [Link]

-

Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). UVicSpace. [Link]

Sources

- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stille Coupling [organic-chemistry.org]

- 4. ikm.org.my [ikm.org.my]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 66680-86-2 [amp.chemicalbook.com]

- 7. Tributyl(2-methylprop-1-enyl)stannane | C16H34Sn | CID 11759721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

Total synthesis applications using 2-Methylpropene-1-tributylstannane

An Application Guide to the Strategic Implementation of 2-Methylpropene-1-tributylstannane in Complex Molecule Synthesis

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of specific structural motifs is a cornerstone of modern organic synthesis, particularly in the assembly of complex natural products and novel pharmaceutical agents. This compound has emerged as a highly effective and reliable reagent for the introduction of the isopropenyl group, a common feature in numerous biologically active molecules. This application note provides an in-depth exploration of its use, focusing on the palladium-catalyzed Stille cross-coupling reaction. We will dissect the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols for its execution, and offer expert insights into optimization and troubleshooting. This guide is intended for researchers and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Introduction: The Isopropenyl Moiety and the Role of this compound

The isopropenyl group (a 2-methylprop-1-enyl fragment) is a prevalent substructure in a vast array of natural products, including terpenoids, flavonoids, and alkaloids. Its presence can be critical for the molecule's biological activity, influencing binding affinity, metabolic stability, and overall pharmacology.[1] The efficient and selective installation of this group is therefore a significant challenge in total synthesis.

This compound serves as a premier solution for this synthetic problem. As an air- and moisture-stable organostannane, it functions as the nucleophilic partner in the Stille cross-coupling reaction, enabling the formation of a new carbon-carbon bond with a variety of organic electrophiles.[2] The robustness of the Stille reaction, its tolerance for a wide range of functional groups, and the predictable reactivity of the organostannane reagent make this combination a powerful tool in the synthetic chemist's arsenal.[3][4][5]

Key Attributes of this compound:

-

Chemical Stability: Unlike many other organometallic reagents, it is stable to air and moisture, simplifying handling and storage.[2]

-

High Reactivity in Cross-Coupling: It readily participates in palladium-catalyzed reactions under relatively mild conditions.

-

Strategic Bond Formation: Enables the direct and selective installation of the valuable isopropenyl functional group.

Despite its utility, a critical consideration is the inherent toxicity of organotin compounds and the challenge of removing tin-containing byproducts from the reaction mixture.[2][5] This guide will present protocols specifically designed to address and mitigate this issue.

The Core Transformation: The Stille Cross-Coupling Reaction

The power of this compound is realized through the Stille reaction, a palladium-catalyzed process that forges a C-C bond between an organostannane and an organic electrophile (typically an sp²-hybridized halide or triflate).[2][6] The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding its application and optimization.

The Catalytic Cycle

The mechanism involves three key steps, continuously regenerating the active Pd(0) catalyst.[2][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-electrophile bond (e.g., C-I) of the substrate, forming a square planar Pd(II) intermediate.

-

Transmetalation: The organostannane reagent transfers its isopropenyl group to the palladium center, displacing the halide. This is often the rate-determining step of the cycle.

-

Reductive Elimination: The two organic groups on the palladium complex (the substrate fragment and the isopropenyl group) couple and are expelled as the final product, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Application Protocol: Installation of the Isopropenyl Group onto a Complex Vinyl Iodide

This section provides a robust, generalized protocol for the Stille coupling of this compound with a complex vinyl or aryl iodide. This procedure has been optimized for high conversion and effective removal of tin byproducts.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation | Notes |

| Vinyl/Aryl Iodide Substrate | Synthesis Grade | N/A | Must be dry and free of impurities. |

| This compound (C₁₆H₃₄Sn) | >95% | Commercial | Store under inert gas. Highly toxic.[8] |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst Grade | Commercial | Air-sensitive; handle in a glovebox or under inert atmosphere. |

| Anhydrous, Degassed N,N-Dimethylformamide (DMF) | Anhydrous, <50 ppm H₂O | Commercial | Degas by three freeze-pump-thaw cycles or by sparging with argon for 30 min. |

| Saturated Aqueous Potassium Fluoride (KF) | ACS Grade | Commercial | Used for work-up to precipitate tin salts. |

| Celite® 545 | Filtration Grade | Commercial | For filtration of fine tin precipitates. |

| Diethyl Ether / Ethyl Acetate | ACS Grade | Commercial | For extraction. |

| Brine (Saturated Aqueous NaCl) | ACS Grade | In-house preparation | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | For drying organic layers. |

Safety Precaution: All manipulations involving this compound and palladium catalysts must be performed in a well-ventilated fume hood.[9] Organotin compounds are toxic if swallowed, harmful in contact with skin, and cause damage to organs through prolonged exposure.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the Stille coupling.

Detailed Step-by-Step Protocol

This protocol is based on a 1.0 mmol scale of the limiting reagent (the iodide substrate).

-

Reaction Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add the vinyl/aryl iodide (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle two more times to ensure an inert atmosphere.[7]

-

Solvent Addition: Add anhydrous, degassed DMF (10 mL) via a dry syringe. Stir the mixture at room temperature until all solids have dissolved.

-

Reagent Addition: Using a syringe, add this compound (1.2 mmol, 1.2 equiv) dropwise to the stirring solution over 2 minutes.

-

Reaction Conditions: Immerse the flask in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

-

Quenching and Tin Removal: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add a saturated aqueous solution of potassium fluoride (20 mL) and stir the resulting mixture vigorously for at least 2 hours. A thick, white precipitate of tributyltin fluoride will form.[7]

-

Filtration: Set up a filtration apparatus with a pad of Celite® (approx. 2 cm thick) in a Büchner funnel. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through the Celite® pad. Wash the flask and the filter cake thoroughly with additional ethyl acetate (3 x 20 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure isopropenyl-substituted product.

Optimization and Troubleshooting

Even with a robust protocol, optimization is often necessary for novel or complex substrates.

| Problem Observed | Potential Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive catalyst.2. Insufficient temperature.3. Steric hindrance. | 1. Use a fresh bottle of catalyst; ensure anhydrous/anaerobic conditions.2. Increase temperature to 100-110 °C.3. Add a CuI co-catalyst (10 mol%).[10] Consider a more active ligand like AsPh₃.[4] |

| Formation of Homocoupled Stannane Dimer | 1. Presence of oxygen.2. Catalyst degradation. | 1. Ensure solvent is thoroughly degassed and a positive pressure of inert gas is maintained.2. Use a different palladium source, such as Pd₂(dba)₃ with a phosphine ligand. |

| Difficulty Removing Tin Byproducts | 1. Incomplete precipitation with KF.2. Insufficient stirring during work-up. | 1. Increase the stirring time with aqueous KF to 4-12 hours.2. Use a larger volume of KF solution or perform the work-up at a slightly elevated temperature (40 °C). |

| Stannane Decomposition | Substrate contains acidic protons (e.g., unprotected alcohol/amine). | Protect acidic functional groups prior to the coupling reaction. The Stille reaction is generally tolerant of many groups but is not compatible with strong acids. |

Conclusion

This compound is a highly valuable reagent for the targeted installation of the isopropenyl moiety, a key pharmacophore in many natural products. Its application via the palladium-catalyzed Stille reaction provides a reliable and high-yielding method for C(sp²)-C(sp²) bond formation. While the toxicity of organotin reagents requires careful handling and deliberate work-up procedures, the protocols outlined in this guide provide a clear pathway to success. By understanding the reaction mechanism, adhering to strict anaerobic techniques, and employing an effective tin-removal strategy, researchers can confidently integrate this powerful building block into their most ambitious total synthesis projects.

References

-

Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]- - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 26, 2026, from [Link]

-

Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. (2011). Organic Syntheses, 88, 197. Retrieved February 26, 2026, from [Link]

-

Tributyl(2-methylprop-1-enyl)stannane. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

- Ma, L., et al. (2024). Total synthesis/semi-synthesis of natural isopentenyl flavonoids with inhibitory activity on NLRP3 inflammasome. Bioorganic & Medicinal Chemistry Letters, 108, 129777. doi:10.1016/j.bmcl.2024.129777

- Majhi, S., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14(4), 2439-2465. doi:10.1039/D3RA06557G

- Iesce, M. R., et al. (2005). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. European Journal of Organic Chemistry, 2005(15), 3565-3571. doi:10.1002/ejoc.200500247

-

Majhi, S., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. Retrieved February 26, 2026, from [Link]

- Moslin, R. M., & Jamison, T. F. (2006). Total Synthesis of Acutiphycin. Journal of the American Chemical Society, 128(47), 15106–15107. doi:10.1021/ja0670660

-

Ley, S. V. (n.d.). Natural Product Synthesis (a selection). Professor Steven V. Ley Research Group. Retrieved February 26, 2026, from [Link]

-

Stille reaction. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

- Moslin, R. M., & Jamison, T. F. (2007). Total Synthesis of (+)-Acutiphycin. The Journal of Organic Chemistry, 72(20), 7453–7466. doi:10.1021/jo070857q

-

Moslin, R. M., & Jamison, T. F. (n.d.). Total Synthesis of (+) - Acutiphycin. Scribd. Retrieved February 26, 2026, from [Link]

- Gallagher, W. P., Terstiege, I., & Maleczka, R. E., Jr. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. The Journal of Organic Chemistry, 66(10), 3291–3301. doi:10.1021/jo001476d

- Zhang, W., & Li, A. (2017). Bioinspired total syntheses of natural products: a personal adventure. Beilstein Journal of Organic Chemistry, 13, 2180–2193. doi:10.3762/bjoc.13.214

-

Preparation of Tributyl(iodomethyl)stannane. (2018). Organic Syntheses, 95, 345-360. Retrieved February 26, 2026, from [Link]

- Gicquel, M., et al. (2022). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. Journal of Organic Chemistry, 87(15), 9613–9631. doi:10.1021/acs.joc.2c00040

- Yates, R. (2023). Synthesis of Natural Products and its Methodological Applications. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(2).

- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. doi:10.1351/pac199668010073

-

Stille Coupling. (2023). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

- Kanda, Y., et al. (2020). Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. Accounts of Chemical Research, 53(8), 1626–1641. doi:10.1021/acs.accounts.0c00326

Sources

- 1. Total synthesis/semi-synthesis of natural isopentenyl flavonoids with inhibitory activity on NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]